molecular formula C35H69N13O7 B12566055 L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- CAS No. 303097-02-1

L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl-

Katalognummer: B12566055
CAS-Nummer: 303097-02-1
Molekulargewicht: 784.0 g/mol
InChI-Schlüssel: WZLPZUIGGCSSPM-QUQVWLGBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- is a peptide composed of multiple amino acids, including lysine, proline, and arginine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or HBTU.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cell adhesion and signaling pathways.

    Medicine: Potential therapeutic applications, including antimicrobial peptides and drug delivery systems.

    Industry: Utilized in the development of biomaterials and coatings for medical devices.

Wirkmechanismus

The mechanism of action of L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- involves its interaction with specific molecular targets and pathways. For instance, it can bind to cell surface receptors, influencing cell signaling and adhesion processes. The peptide’s structure allows it to interact with various proteins and enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Poly-L-lysine: A polymer of lysine used in cell culture and tissue engineering.

    Poly-D-lysine: Similar to poly-L-lysine but with D-lysine residues, often used to enhance cell adhesion.

    Palmitoyl Tetrapeptide-3: A peptide used in cosmetic formulations for its anti-aging properties.

Uniqueness

L-Lysine, L-prolyl-L-lysyl-L-lysyl-L-lysyl-L-arginyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Unlike simpler peptides, its complex structure allows for more targeted interactions with biological molecules.

Eigenschaften

CAS-Nummer

303097-02-1

Molekularformel

C35H69N13O7

Molekulargewicht

784.0 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C35H69N13O7/c36-17-5-1-11-24(44-29(49)23-15-9-21-42-23)30(50)45-25(12-2-6-18-37)31(51)46-26(13-3-7-19-38)32(52)47-27(16-10-22-43-35(40)41)33(53)48-28(34(54)55)14-4-8-20-39/h23-28,42H,1-22,36-39H2,(H,44,49)(H,45,50)(H,46,51)(H,47,52)(H,48,53)(H,54,55)(H4,40,41,43)/t23-,24-,25-,26-,27-,28-/m0/s1

InChI-Schlüssel

WZLPZUIGGCSSPM-QUQVWLGBSA-N

Isomerische SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O

Kanonische SMILES

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.